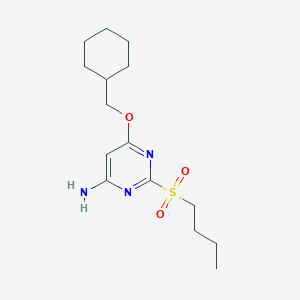

2-(Butane-1-sulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine

Description

Properties

CAS No. |

651733-96-9 |

|---|---|

Molecular Formula |

C15H25N3O3S |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

2-butylsulfonyl-6-(cyclohexylmethoxy)pyrimidin-4-amine |

InChI |

InChI=1S/C15H25N3O3S/c1-2-3-9-22(19,20)15-17-13(16)10-14(18-15)21-11-12-7-5-4-6-8-12/h10,12H,2-9,11H2,1H3,(H2,16,17,18) |

InChI Key |

ZAKXYNYWFRXIIU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)C1=NC(=CC(=N1)OCC2CCCCC2)N |

Origin of Product |

United States |

Preparation Methods

Introduction of the Cyclohexylmethoxy Group at the 6-Position

- The 6-position substitution is achieved by nucleophilic aromatic substitution of a 6-chloropyrimidine derivative with cyclohexylmethanol or its sodium alkoxide.

- A typical procedure involves treating 4-chloro-2,6-diaminopyrimidine with sodium hydride or sodium metal in anhydrous ethanol or THF to generate the alkoxide of cyclohexylmethanol.

- The reaction mixture is heated under reflux or microwave irradiation to promote substitution, yielding 6-(cyclohexylmethoxy)pyrimidin-4-amine intermediates.

- This step is crucial for introducing the bulky cyclohexylmethoxy group, which influences the compound’s biological activity and solubility.

Sulfonylation at the 2-Position

- The 2-position sulfonylation is performed by reacting the 6-(cyclohexylmethoxy)pyrimidin-4-amine intermediate with butane-1-sulfonyl chloride.

- The reaction is typically carried out in anhydrous solvents such as dichloromethane or THF under inert atmosphere (nitrogen or argon) to prevent moisture interference.

- A base such as triethylamine or pyridine is added to scavenge the hydrochloric acid generated during the sulfonylation.

- The reaction temperature is maintained between 0°C to room temperature to control the reaction rate and minimize side reactions.

- After completion, the reaction mixture is washed with aqueous solutions to remove inorganic salts and purified by flash chromatography.

Purification and Characterization

- The crude product is purified by flash chromatography using gradients of methanol/dichloromethane or ethyl acetate/hexane.

- The purified compound is characterized by melting point determination, UV-Vis spectroscopy, IR spectroscopy, and mass spectrometry.

- Typical yields for the final compound range from 49% to 65% depending on reaction conditions and purification efficiency.

Representative Experimental Data from Literature

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclohexylmethoxy substitution | 4-chloro-2,6-diaminopyrimidine, sodium cyclohexylmethoxide, reflux or microwave, anhydrous solvent | 60-75 | Microwave irradiation at 120°C for 6-7 hours improves yield and reaction time |

| Sulfonylation at 2-position | Butane-1-sulfonyl chloride, triethylamine, DCM, 0°C to RT, inert atmosphere | 50-65 | Controlled temperature and inert atmosphere critical to avoid hydrolysis and side products |

| Purification | Flash chromatography (MeOH/CH2Cl2 gradient) | - | Rf ~0.17-0.25 depending on solvent system |

| Characterization | Melting point: 74-91°C; UV λmax: 208-268 nm; MS (ES+): m/z 281 [M+H]+ | - | Confirms molecular structure and purity |

Specific Research Findings and Method Variations

- Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the substitution and sulfonylation steps, as reported in a study where 6-(cyclohexylmethoxy)-2-((cyclohexylmethyl)sulfonyl)pyrimidin-4-amine was prepared with microwave heating at 170°C for 3 hours, yielding 65% of the product after purification.

- The use of ytterbium triflate (Yb(OSO2CF3)3) as a Lewis acid catalyst in related pyrimidine functionalizations has been reported to facilitate amination reactions at elevated temperatures (120°C) under nitrogen atmosphere, indicating potential for catalytic improvements in sulfonylation or amination steps.

- Alternative sulfonylation methods involve oxidation of sulfides to sulfonyl derivatives using m-chloroperbenzoic acid (m-CPBA), which can be applied to prepare sulfonylated pyrimidines from sulfanyl precursors.

- The nucleophilic substitution of 4-chloro-2,6-diaminopyrimidine with alcohols (including cyclohexylmethanol) is generally performed in the presence of sodium metal or sodium hydride to generate the alkoxide, followed by heating at 80°C for several hours.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclohexylmethoxy substitution | Sodium cyclohexylmethoxide, reflux/microwave | High regioselectivity, good yield | Requires anhydrous conditions |

| Sulfonylation at 2-position | Butane-1-sulfonyl chloride, base, inert solvent | Mild conditions, good selectivity | Sensitive to moisture, side reactions possible |

| Microwave-assisted synthesis | Microwave irradiation, diglyme or THF solvent | Reduced reaction time, improved yield | Requires specialized equipment |

| Lewis acid catalysis (Yb catalyst) | Yb(OSO2CF3)3, elevated temperature, inert atmosphere | Catalytic efficiency, milder conditions | Catalyst cost and availability |

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the butylsulfonyl, cyclohexylmethoxy, or amine groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Various nucleophiles or electrophiles, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Butylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine depends on its specific application. In biological systems, it may exert its effects by:

Binding to Specific Enzymes or Receptors: The compound may interact with specific enzymes or receptors, inhibiting or activating their function.

Modulating Molecular Pathways: The compound may influence various molecular pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Key Observations :

- Core Variations : The pyrazolo[3,4-d]pyrimidin-4-amine core in ’s compounds introduces fused aromatic rings, likely enhancing DNA intercalation or kinase inhibition compared to the simpler pyrimidin-4-amine core .

- Substituent Effects: Sulfonyl groups (e.g., butane-1-sulfonyl) may improve solubility and metabolic stability relative to thioether (allylthio) or amine (piperazinyl) groups .

- Positional Isomerism : 4-Chloro-6-cyclohexylpyrimidin-2-amine demonstrates that substituent position (amine at position 2 vs. 4) alters electronic properties and toxicity profiles.

Physicochemical and Pharmacokinetic Properties

Implications : The target compound’s higher molecular weight and lipophilicity may limit bioavailability but could favor prolonged half-life in lipid-rich tissues. Piperazinyl derivatives (e.g., ) often exhibit better aqueous solubility, making them preferable for oral formulations.

Biological Activity

Overview

2-(Butane-1-sulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine is a synthetic organic compound classified as a pyrimidine derivative. Its unique structure includes a butylsulfonyl group, a cyclohexylmethoxy group, and an amine group, which contribute to its diverse biological activities. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

| Property | Value |

|---|---|

| CAS Number | 651733-96-9 |

| Molecular Formula | C15H25N3O3S |

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | 2-butylsulfonyl-6-(cyclohexylmethoxy)pyrimidin-4-amine |

| InChI Key | ZAKXYNYWFRXIIU-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate various molecular pathways, influencing cellular processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

- Receptor Binding : It may bind to receptors, altering signaling pathways that regulate cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Antiviral Properties : It has been investigated for its ability to inhibit viral replication.

- Anticancer Potential : The compound has shown promise in inhibiting tumor growth in various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Anticancer Study :

- A study examined the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

-

Antimicrobial Testing :

- In vitro assays demonstrated that the compound exhibited bactericidal activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

-

Mechanistic Insights :

- Research utilizing molecular docking studies revealed that the compound effectively binds to key enzymes involved in cancer metabolism, providing insights into its mechanism of action.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar pyrimidine derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(Methylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine | Moderate antimicrobial | Methyl group may alter solubility |

| 2-(Ethylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine | Limited antiviral properties | Ethyl group affects receptor binding |

| 2-(Propylsulfonyl)-6-(cyclohexylmethoxy)pyrimidin-4-amine | Weak anticancer effects | Propyl group modifies enzyme interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.